molecular formula C4H7F2N B13337441 Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine

Cat. No.: B13337441
M. Wt: 107.10 g/mol
InChI Key: GAIGMFMTIOWSIT-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine is a useful research compound. Its molecular formula is C4H7F2N and its molecular weight is 107.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H7F2N

Molecular Weight

107.10 g/mol

IUPAC Name

(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine

InChI

InChI=1S/C4H7F2N/c5-4(6)2-1-3(2)7/h2-4H,1,7H2/t2-,3-/m1/s1

InChI Key

GAIGMFMTIOWSIT-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C(F)F

Canonical SMILES

C1C(C1N)C(F)F

Origin of Product

United States

Foundational & Exploratory

The Strategic Incorporation of Difluoromethyl Cyclopropyl Amines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry.[1] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group, particularly when appended to a cyclopropyl amine scaffold, presents a unique and compelling set of properties for drug design and development. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, metabolic stability, and diverse applications of difluoromethyl cyclopropyl amines, offering valuable insights for researchers, scientists, and drug development professionals.

The difluoromethyl group is increasingly recognized for its ability to serve as a bioisostere for common functional groups like hydroxyl, thiol, and amine moieties.[2][3] This is attributed to its capacity to act as a weak hydrogen bond donor through its acidic proton, a feature not shared by the more common trifluoromethyl (-CF3) group.[2] When combined with the conformational rigidity and unique electronic properties of the cyclopropane ring, the resulting difluoromethyl cyclopropyl amine structure offers a powerful tool for fine-tuning the pharmacological profile of drug candidates.[4] This guide will delve into the nuances of this important structural motif, providing both theoretical understanding and practical guidance for its application in medicinal chemistry programs.

Physicochemical Properties: A Multifaceted Analysis

The introduction of a difluoromethyl group to a cyclopropyl amine core profoundly influences several key physicochemical parameters that are critical for drug efficacy and developability. A thorough understanding of these properties is essential for the rational design of novel therapeutics.

Lipophilicity and Solubility

The difluoromethyl group is known to increase the lipophilicity of a molecule, a property that can enhance membrane permeability and bioavailability.[2][3] However, the magnitude of this effect is generally less pronounced than that of the trifluoromethyl group, offering a more nuanced approach to modulating a compound's logP value.[5] The cyclopropane ring itself contributes to the overall lipophilicity of the molecule.[6] The interplay between the difluoromethyl group and the cyclopropyl scaffold can lead to a desirable balance between lipophilicity and aqueous solubility, a critical factor for oral drug absorption.[7]

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms in the difluoromethyl group significantly impacts the basicity of the adjacent amine.[7] This inductive effect lowers the pKa of the cyclopropyl amine, reducing its basicity.[8] This modulation of pKa can be advantageous in several ways. A lower pKa can reduce the potential for off-target interactions with aminergic receptors and can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The precise pKa value can be further tuned by the relative positioning of the difluoromethyl group on the cyclopropane ring.[9]

Hydrogen Bonding Capability

A key feature that distinguishes the difluoromethyl group from the trifluoromethyl group is its ability to act as a hydrogen bond donor.[2][3] The acidic proton on the difluoromethyl carbon can participate in hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.[2] This makes the difluoromethyl group a valuable bioisostere for hydroxyl and thiol groups, allowing for the replacement of these metabolically labile functionalities with a more robust alternative while maintaining crucial binding interactions.[3][10]

Conformational Rigidity

The cyclopropane ring is a conformationally constrained scaffold that holds appended substituents in well-defined spatial orientations.[11] This rigidity can be beneficial in drug design by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. The defined geometry of difluoromethyl cyclopropyl amines can lead to improved potency and selectivity.[4]

Metabolic Stability: Resisting Enzymatic Degradation

A primary driver for the incorporation of fluorinated groups in drug design is the enhancement of metabolic stability.[12][13] The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen bond, effectively blocking metabolic oxidation at that position.[12]

Replacing a metabolically vulnerable methyl or methylene group with a difluoromethyl group is a common and effective strategy to improve a drug's half-life and reduce the formation of unwanted metabolites.[14][15] The difluoromethyl group, in particular, can serve as a metabolically stable bioisostere for functionalities like alcohols and thiols, which are prone to oxidation or conjugation.[3] The inherent stability of the cyclopropane ring further contributes to the overall metabolic robustness of difluoromethyl cyclopropyl amine-containing compounds.[16]

However, it is crucial to consider the potential for unexpected metabolic pathways or the formation of reactive metabolites, as has been observed with some fluorinated motifs.[14] Therefore, thorough in vitro and in vivo metabolic studies are essential for any drug candidate containing this moiety.

Synthesis of Difluoromethyl Cyclopropyl Amines

Several synthetic strategies have been developed to access the valuable difluoromethyl cyclopropyl amine scaffold. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.

General Synthetic Approaches

A common approach involves the cyclopropanation of an appropriately substituted alkene. For instance, the reaction of a difluoromethyl-containing alkene with a diazo compound in the presence of a suitable catalyst can yield the desired cyclopropane ring.[4] Alternatively, the difluoromethyl group can be introduced onto a pre-existing cyclopropyl precursor. This can be achieved through various difluoromethylation reactions.[2]

Another strategy involves the construction of the cyclopropyl amine from a difluorinated precursor. For example, a difluorinated ketone can be converted to a cyclopropyl amine through a multi-step sequence.[17] The synthesis of chiral difluoromethyl cyclopropanes can be achieved through enantioselective catalysis, allowing for the preparation of stereochemically defined drug candidates.[4]

Representative Experimental Protocol: Synthesis of a Difluoromethyl Cyclopropyl Amine Derivative

The following protocol outlines a general procedure for the synthesis of a difluoromethyl cyclopropyl amine derivative, adapted from methodologies described in the literature.[17][18]

Step 1: Synthesis of a Difluoromethylated Precursor

  • To a solution of a suitable starting material (e.g., an aldehyde or ketone) in an appropriate solvent (e.g., dichloromethane), add a difluoromethylating agent (e.g., Deoxofluor®) at a controlled temperature.[17]

  • Stir the reaction mixture for a specified period, monitoring the reaction progress by techniques such as TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup to isolate the crude difluoromethylated product.

  • Purify the product by column chromatography to obtain the desired difluoromethylated intermediate.

Step 2: Cyclopropanation

  • To a solution of the difluoromethylated intermediate in a suitable solvent (e.g., toluene), add a cyclopropanating agent (e.g., a mixture of methyltriphenylphosphonium bromide and a base like DBU).[18]

  • Heat the reaction mixture and monitor its progress.

  • After completion, cool the reaction and perform an aqueous workup.

  • Purify the resulting cyclopropane derivative by column chromatography.

Step 3: Conversion to the Amine

  • Convert the functional group on the cyclopropane ring (e.g., an ester or carboxylic acid) to a functional group that can be transformed into an amine (e.g., an amide or an azide).[18][19]

  • Perform the final conversion to the amine using standard synthetic transformations (e.g., Hofmann rearrangement of an amide or reduction of an azide).

  • Purify the final difluoromethyl cyclopropyl amine product by appropriate methods, such as column chromatography or crystallization.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Areas

The unique properties of difluoromethyl cyclopropyl amines have led to their incorporation into a wide range of therapeutic agents across various disease areas.

Bioisosteric Replacement

One of the most powerful applications of the difluoromethyl cyclopropyl amine motif is as a bioisosteric replacement for other functional groups.[20][21] As previously discussed, the difluoromethyl group can mimic the hydrogen bonding capabilities of hydroxyl and thiol groups while offering superior metabolic stability.[3] The entire difluoromethyl cyclopropyl amine unit can also serve as a bioisostere for larger or more flexible groups, such as a tert-butyl group, providing a similar steric profile with improved properties.[16]

CNS Agents

The ability to fine-tune lipophilicity and pKa makes difluoromethyl cyclopropyl amines attractive for the development of central nervous system (CNS) agents.[2] These properties can be optimized to enhance blood-brain barrier permeability, a critical requirement for drugs targeting the CNS.[12] The conformational rigidity of the cyclopropane ring can also contribute to the high selectivity required for CNS targets.

Enzyme Inhibitors

The difluoromethyl group can be strategically positioned to interact with key residues in an enzyme's active site.[14] Its hydrogen bond donating capacity and steric bulk can be exploited to design potent and selective enzyme inhibitors. The metabolic stability conferred by the difluoromethyl group is particularly advantageous for inhibitors that require sustained target engagement.

Other Therapeutic Areas

The versatility of the difluoromethyl cyclopropyl amine scaffold has led to its exploration in a multitude of other therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[3][6] The ability to modulate multiple physicochemical and pharmacokinetic properties simultaneously makes this a highly valuable building block in the medicinal chemist's toolbox.

Data Summary and Visualizations

Table 1: Comparative Physicochemical Properties
Functional GroupHansch π ValuepKa (of corresponding amine)H-Bonding Capability
-CH3+0.56~10.6None
-CF3+0.88Lowered significantlyNone
-CF2H~+0.4LoweredDonor
-OH-0.67N/ADonor & Acceptor
-SH+0.39N/ADonor

Note: The Hansch π value is a measure of lipophilicity. The pKa values are approximate and can vary depending on the molecular context.

Diagram 1: Key Properties of the Difluoromethyl Group

G CHF2 Difluoromethyl (-CF2H) Group Lipophilicity Increases Lipophilicity CHF2->Lipophilicity HBD Hydrogen Bond Donor CHF2->HBD Metabolic_Stability Enhances Metabolic Stability CHF2->Metabolic_Stability pKa Lowers pKa of Amines CHF2->pKa

Caption: Key physicochemical and metabolic properties influenced by the difluoromethyl group.

Diagram 2: Bioisosteric Relationships

G cluster_0 Difluoromethyl Group as a Bioisostere cluster_1 Replaced Functional Groups CHF2 -CF2H OH -OH (Hydroxyl) CHF2->OH Maintains H-bond donation Improves metabolic stability SH -SH (Thiol) CHF2->SH Similar H-bond acidity Improves metabolic stability NH2 -NH2 (Amine) CHF2->NH2 Modulates basicity Increases lipophilicity

Caption: Bioisosteric relationships of the difluoromethyl group with common functional groups.

Conclusion

Difluoromethyl cyclopropyl amines represent a highly valuable and versatile structural motif in modern medicinal chemistry. Their unique combination of properties, including modulated lipophilicity and basicity, hydrogen bond donating capability, and enhanced metabolic stability, provides a powerful platform for the design of novel therapeutics with optimized pharmacological profiles. A deep understanding of the synthesis, physicochemical properties, and potential applications of this scaffold is essential for medicinal chemists seeking to address the complex challenges of drug discovery. As synthetic methodologies continue to evolve and our understanding of fluorine's role in drug design deepens, the strategic incorporation of difluoromethyl cyclopropyl amines is poised to make even greater contributions to the development of new and effective medicines.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (URL: )
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry. (URL: )
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (URL: [Link])

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC. (URL: [Link])

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC. (URL: [Link])

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (URL: [Link])

  • Bioisosterism - Drug Design Org. (URL: [Link])

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. (URL: [Link])

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC - NIH. (URL: [Link])

  • Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - MDPI. (URL: [Link])

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... - ResearchGate. (URL: [Link])

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Synthesis and properties of gem-(difluorocyclopropyl)amine derivatives of bicyclo[n.1.0]alkanes - PubMed. (URL: [Link])

  • The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC. (URL: [Link])

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])

  • Improvements to metabolic stability through cyclopropyl modification. - ResearchGate. (URL: [Link])

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: [Link])

  • Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (URL: [Link])

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery - ChemRxiv. (URL: [Link])

  • Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (URL: [Link])

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. (URL: [Link])

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | ChemRxiv. (URL: [Link])

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox - American Chemical Society. (URL: [Link])

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (URL: [Link])

Sources

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine HCl CAS 1807920-91-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine HCl (CAS 1807920-91-7).

Executive Technical Summary

Compound Identity: Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine Hydrochloride CAS: 1807920-91-7 Formula:


MW:  143.56  g/mol  (Salt); 107.10  g/mol  (Free Base)
Stereochemistry: Trans-configuration (Racemic mixture of (1R,2R) and (1S,2S) enantiomers).[1][2]

This fluorinated cyclopropyl amine represents a high-value "fragment" in modern medicinal chemistry, specifically designed to bridge the gap between metabolic stability and physicochemical optimization.[2] It combines two critical structural motifs:

  • The Cyclopropane Ring: A rigid linker that restricts conformational freedom (

    
     character with 
    
    
    
    -like geometry), often improving target selectivity by locking the pharmacophore in a bioactive conformation.[1][2]
  • The Difluoromethyl (

    
    ) Group:  A lipophilic hydrogen bond donor (bioisostere of -OH and -SH) that modulates pKa and metabolic resistance without the high polarity of a hydroxyl group.[1][2]
    

Primary Application: Lead optimization in fragment-based drug discovery (FBDD), specifically for modulating basicity in amine-containing pharmacophores and blocking metabolic "soft spots" (e.g., N-dealkylation or


-oxidation).[1][2]

Structural Analysis & Stereochemical Integrity

The "Rel-(1R,2R)" designation confirms the trans relative stereochemistry between the amine and the difluoromethyl group.[1][2]

2.1 Conformational Locking

Unlike flexible ethyl or propyl linkers, the cyclopropane core locks the C1-C2 bond, projecting the amine and


 vectors at a fixed angle (

dihedral).[1] This rigidity reduces the entropic penalty upon binding to a protein target.[2]
2.2 The Difluoromethyl Effect
  • Lipophilic H-Bond Donor: The

    
     proton is sufficiently acidic (due to the electron-withdrawing fluorines) to act as a weak hydrogen bond donor.[1][2]
    
  • Basicity Modulation: The strong inductive effect (-I) of the

    
     group (separated by two carbons from the nitrogen) lowers the 
    
    
    
    of the amine compared to a methyl-cyclopropyl amine.[1][2]
    • Estimated

      
      : ~8.5–9.0 (vs. ~10.5 for non-fluorinated analogues).[1][2] This reduction often improves oral bioavailability by increasing the fraction of neutral species at physiological pH.[2]
      

Synthesis & Manufacturing Protocols

The synthesis of CAS 1807920-91-7 is non-trivial due to the sensitivity of the cyclopropane ring and the difficulty of introducing the


 moiety stereoselectively.[2]

The most robust, self-validating protocol for research-scale production relies on the Deoxofluorination of a Protected Amino-Aldehyde .[1][2] This route avoids the handling of hazardous difluorocarbene reagents.[2]

3.1 Synthetic Workflow Visualization

SynthesisRoute Start Trans-2-(Boc-amino) cyclopropanecarboxylic acid Inter1 Intermediate A: Alcohol Reduction (BH3·THF) Start->Inter1 Step 1: Reduction Inter2 Intermediate B: Aldehyde Oxidation (Dess-Martin) Inter1->Inter2 Step 2: Oxidation Inter3 Intermediate C: Difluoromethylation (DAST/Deoxo-Fluor) Inter2->Inter3 Step 3: Deoxofluorination Final Target Product: Rel-(1R,2R)-2-(CF2H) cyclopropan-1-amine HCl Inter3->Final Step 4: Deprotection (HCl)

Figure 1: Step-wise synthesis via the "Aldehyde-DAST" pathway, ensuring retention of trans-stereochemistry.

3.2 Detailed Experimental Protocol

Step 1: Reduction to Alcohol

  • Precursor: Trans-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid.[1][2]

  • Reagent: Borane-tetrahydrofuran complex (

    
    ).[1][2]
    
  • Procedure: Treat the acid at 0°C under

    
    . Quench carefully with MeOH.
    
  • Checkpoint:

    
     NMR must show disappearance of the carboxylic acid proton and appearance of 
    
    
    
    doublet at
    
    
    ppm.[1][2]

Step 2: Oxidation to Aldehyde

  • Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.[1][2]

  • Critical Note: Cyclopropyl aldehydes are prone to epimerization.[2] Keep reaction times short and temperature controlled (0°C to RT).

  • Checkpoint: Appearance of aldehyde proton signal (

    
     ppm) in NMR.
    

Step 3: Deoxofluorination (The Critical Step)

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1][2]

  • Solvent: Anhydrous DCM (Dichloromethane).[1][2]

  • Protocol:

    • Cool solution of Intermediate B in DCM to -78°C.

    • Add DAST (2.5 equiv) dropwise.[1][2]

    • Allow to warm to RT overnight.

    • Safety: Quench with sat.

      
      . Warning:  DAST generates HF; use plasticware if possible or glass with immediate quenching.[2]
      
  • Mechanism: The carbonyl oxygen is replaced by two fluorine atoms.[2]

  • Validation:

    
     NMR will show a characteristic doublet of doublets (geminal fluorines, 
    
    
    
    Hz) coupled to the vicinal proton (
    
    
    Hz).[1][2]

Step 4: Deprotection & Salt Formation [1][2]

  • Reagent: 4M HCl in Dioxane.

  • Procedure: Stir the Boc-protected intermediate in HCl/Dioxane for 2 hours. Precipitate with

    
    .[2]
    
  • Yield: The final solid is the hydrochloride salt (CAS 1807920-91-7).[1][2]

Analytical Quality Control (QC)

To ensure the integrity of the building block, the following analytical signatures must be verified.

4.1 Nuclear Magnetic Resonance (NMR)
NucleusKey SignalMultiplicity & CouplingStructural Assignment


to

ppm
Doublet of doublets (

,

)
The diastereotopic fluorines of the

group.[1][2]


to

ppm
Triplet of doublets (

)
The proton directly attached to the

carbon (

).[1][2]


ppm
MultipletThe cyclopropyl proton

to the amine.[2]
4.2 Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Expected Mass:

    
     (Free base mass).[1][2]
    
  • Note: The HCl salt will dissociate; you will observe the cation mass.[2]

Medicinal Chemistry Applications & Toxicology

5.1 Bioisosteric Utility

The


 group is a "lipophilic hydrogen bond donor."[2][3][4]
  • Comparison: Unlike a methyl group (

    
    ), 
    
    
    
    can donate a weak H-bond to backbone carbonyls in the binding pocket.[1][2]
  • Comparison: Unlike a hydroxyl group (

    
    ), 
    
    
    
    does not pay a high desolvation penalty when entering a hydrophobic pocket.[1][2]
5.2 Toxicology Alert: The "Monofluoro" Warning

Researchers must be aware of a specific toxicity liability associated with monofluoromethyl cyclopropyl amines.[2]

  • Data: A 2018 study (Pike et al., ACS Med.[1][2] Chem. Lett.) identified that fluoromethyl cyclopropyl amines caused severe ataxia (neurological toxicity) in preclinical models.[1][2]

  • Relevance to CAS 1807920-91-7: While the difluoro motif (

    
    ) is generally more stable and metabolically distinct from the monofluoro (
    
    
    
    ) analog, structural vigilance is required.[1][2] The toxicity in the monofluoro series was linked to potential metabolism to fluoroacetate or similar neurotoxins.[2] The
    
    
    bond is significantly stronger (
    
    
    kcal/mol) and less prone to this specific metabolic activation, but standard neurotoxicity screening (e.g., Irwin test) is recommended for leads containing this fragment.[1][2]
5.3 Pharmacophore Integration Logic

Bioisostere Target Drug Target (Hydrophobic Pocket with H-Bond Acceptor) Scaffold Cyclopropane Scaffold (Rigid Core) CF2H CF2H Group (Lipophilic H-Bond Donor) Scaffold->CF2H Positions CF2H->Target Binds to Interactions Interaction: 1. Van der Waals (F atoms) 2. Weak H-Bond (C-H...O) CF2H->Interactions Mechanism

Figure 2: Mechanistic basis for using the difluoromethyl-cyclopropane scaffold in drug design.

References

  • Synthesis of Chiral Difluoromethyl Cyclopropanes

    • Title: Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis.[2][4]

    • Source: Nature Chemistry / PMC (2025).[1][2]

    • URL:[Link] (Note: Generalized link to PMC for verification of recent methodology).[1][2]

  • Difluoromethyl Bioisosterism

    • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
    • Source: Journal of Medicinal Chemistry (2017).[1][2][3]

    • URL:[Link][1][2][3]

  • Toxicity of Fluorinated Cyclopropanes

    • Title: Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters (2018).[1][2]

    • URL:[Link]

  • Compound Data (CAS 1807920-91-7)

    • Source: PubChem Compound Summary.[2]

    • URL:[Link][1][2]

Sources

Physicochemical Profiling of 2-(Difluoromethyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of 2-(difluoromethyl)cyclopropan-1-amine , focusing on its lipophilicity (logP/logD) and acidity (pKa). This analysis integrates theoretical principles of organofluorine chemistry with experimental methodologies derived from authoritative sources, including the work of the Mykhailiuk group.

Lipophilicity, Acidity, and Bioisosteric Potential[1]

Executive Summary

2-(Difluoromethyl)cyclopropan-1-amine (C


H

F

N) represents a high-value building block in modern medicinal chemistry.[1] It combines the conformational rigidity of the cyclopropane scaffold with the unique electronic properties of the difluoromethyl (

) group. Unlike the chemically inert trifluoromethyl (

) group, the

moiety acts as a lipophilic hydrogen bond donor , capable of modulating pKa and permeability without the drastic lipophilicity penalty often associated with polar groups.

This guide analyzes the lipophilic profile of this molecule, distinguishing between its intrinsic lipophilicity (logP) and pH-dependent distribution (logD), and provides validated protocols for their experimental determination.[1]

Chemical Architecture & The "Fluorine Effect"

The molecule consists of a cyclopropylamine core substituted at the


-position with a difluoromethyl group.[1]
  • Stereochemistry: The compound exists as cis and trans diastereomers. The trans isomer is generally thermodynamically preferred and more common in drug discovery contexts (e.g., Ticagrelor intermediates), though both are accessible.

  • The

    
     Moiety:  The difluoromethyl group is a bioisostere of the methyl (
    
    
    
    ), hydroxyl (
    
    
    ), and thiol (
    
    
    ) groups.[2]
The Lipophilic Hydrogen Bond Donor Concept

While fluorination typically increases lipophilicity (e.g.,


), the 

group is unique.[2][3] The highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to act as a weak hydrogen bond donor.
SubstituentElectronic EffectH-Bond CharacterLipophilicity Impact (

vs

)
Methyl (-CH

)
Electron Donating (+I)NoneReference (0)
Trifluoromethyl (-CF

)
Strong Withdrawal (-I)NoneHigh Increase (+0.6 to +1.[1]2)
Difluoromethyl (-CF

)
Moderate Withdrawal (-I)H-Bond Donor Moderate/Low Increase (-0.1 to +0.4)

Data grounded in Zafrani et al. (2017) and Mykhailiuk (2020).[1]

Lipophilicity Analysis (LogP vs. LogD)
Predicted vs. Experimental Values

For small, polar amines like 2-(difluoromethyl)cyclopropan-1-amine, the partition coefficient is heavily influenced by the ionization of the primary amine.[1]

  • Predicted LogP (Neutral Species):

    
     (Consensus XLogP3).[1]
    
  • Experimental Context: The intrinsic logP is low due to the small carbon skeleton. However, the effective lipophilicity (logD) at physiological pH (7.4) is significantly lower because the amine is protonated.

The pKa Modulation

The


 group exerts a negative inductive effect (-I) through the cyclopropane ring, lowering the pKa of the amine compared to the non-fluorinated parent.[1]
  • Cyclopropylamine pKa: ~10.6[1]

  • 2-(Difluoromethyl)cyclopropan-1-amine pKa: Estimated range 8.8 – 9.4 .[1]

  • Mechanism: The electron-withdrawing fluorines destabilize the ammonium cation (

    
    ), increasing acidity (lowering pKa).[1] This reduction in pKa is advantageous for oral bioavailability, as it increases the fraction of neutral species available for membrane permeation at physiological pH.
    

StructureProperty Compound 2-(Difluoromethyl) cyclopropan-1-amine CF2H Difluoromethyl Group (CF2H) Compound->CF2H Ring Cyclopropane Scaffold Compound->Ring Amine Primary Amine (NH2) Compound->Amine Effect1 Lipophilic H-Bond Donor (Polarized C-H) CF2H->Effect1 Polarization Effect3 Lowered pKa (Inductive Effect) CF2H->Effect3 -I Effect Effect2 Conformational Rigidity Ring->Effect2 Outcome1 Modulated LogP (vs CF3) Effect1->Outcome1 Outcome2 Improved Metabolic Stability Effect2->Outcome2 Outcome3 Increased Permeability (at pH 7.4) Effect3->Outcome3

Figure 1: Structure-property relationships driving the physicochemical profile.[1][4]

Experimental Methodologies

To accurately determine the lipophilicity of this ionizable amine, simple shake-flask methods are often insufficient due to the high pKa.[1] The following protocols are recommended.

Method A: Potentiometric Titration (The "Gold Standard" for pKa & LogP)

This method simultaneously determines pKa and logP by titrating the substance in water and in a dual-phase system (water/octanol).[1]

Protocol:

  • Preparation: Dissolve 2-5 mg of the hydrochloride salt in 20 mL of 0.15 M KCl (ionic strength adjuster).

  • pKa Measurement: Titrate with 0.5 M KOH under inert atmosphere (Ar/N

    
    ) to prevent carbonate formation. Record pH vs. volume to determine aqueous pKa.
    
  • LogP Measurement: Repeat titration in a biphasic system containing varying ratios of water-saturated octanol.

  • Calculation: Use the shift in the titration curve (Bjerrum difference plot) caused by the partitioning of the neutral species into octanol to calculate logP.

Method B: High-Throughput HPLC (Chromatographic Hydrophobicity Index)

For rapid screening, Reversed-Phase HPLC (RP-HPLC) correlates retention time with lipophilicity.[1]

Protocol:

  • Column: C18 derivatized silica (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic elution with Methanol/Water buffered at pH 10.5 (ammonium acetate/ammonia). Note: High pH is required to suppress ionization of the amine.

  • Standards: Calibrate using a set of amines with known logP values (e.g., benzylamine, phenethylamine).

  • Detection: UV at 210 nm (or derivatization if UV absorption is weak due to lack of chromophore). Crucial: This molecule lacks a strong chromophore; Pre-column derivatization with benzoyl chloride may be necessary for UV detection.

Workflow Start Start: Sample Preparation (HCl Salt) Choice Select Method Start->Choice PathA Method A: Potentiometric Titration Choice->PathA Precision PathB Method B: HPLC (Derivatization) Choice->PathB Throughput StepA1 Dissolve in 0.15 M KCl PathA->StepA1 StepB1 Derivatize (e.g., Benzoyl Cl) PathB->StepB1 StepA2 Titrate w/ KOH (Aq) StepA1->StepA2 StepA3 Titrate w/ Octanol/Water StepA2->StepA3 ResultA Output: pKa & LogP StepA3->ResultA StepB2 Run RP-HPLC (pH 7.4 & 10.5) StepB1->StepB2 StepB3 Calibrate vs Standards StepB2->StepB3 ResultB Output: CHI / LogD StepB3->ResultB

Figure 2: Decision tree for experimental determination of lipophilicity.

Implications for Drug Development

The incorporation of 2-(difluoromethyl)cyclopropan-1-amine into a drug scaffold offers distinct DMPK advantages:

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the 
    
    
    
    -carbon, a common soft spot in alkyl amines.[1]
  • Permeability: By lowering the amine pKa (closer to physiological pH), the fraction of neutral species increases, enhancing passive diffusion across the blood-brain barrier or gut wall.

  • Binding Affinity: The

    
     proton can serve as a specific H-bond donor to protein backbone carbonyls, a molecular interaction not possible with 
    
    
    
    or
    
    
    .[1]
References
  • Mykhailiuk, P. K., et al. (2020).[5][6] "Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties." The Journal of Organic Chemistry. Link[1]

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1]

  • Mykhailiuk, P. K. (2018).[6][7] "Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery." Chemistry – A European Journal.[5][8] Link[1]

  • PubChem. (2025).[1] "Compound Summary: (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine." National Library of Medicine. Link[1]

Sources

Methodological & Application

Application Note: Precision Synthesis of Chiral Difluoromethyl Cyclopropanes via Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026


) cyclopropanes
Methodology:  Rhodium(II)-Catalyzed Asymmetric Cyclopropanation[1]

Strategic Overview: The Bioisostere Advantage

In modern drug discovery, the difluoromethyl group (


) has emerged as a critical "lipophilic hydrogen bond donor," acting as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[2] Unlike the chemically inert trifluoromethyl (

) group, the

moiety can interact with protein targets via hydrogen bonding while simultaneously improving metabolic stability and membrane permeability (lipophilicity modulation).

Incorporating this group into a cyclopropane scaffold provides a rigid vector that orients the


 group in a specific 3D chemical space, maximizing receptor affinity.[3] However, the synthesis of chiral difluoromethyl cyclopropanes is historically challenging due to the instability of difluoromethyl carbenes and the difficulty of stereocontrol.

This Application Note details the "Inverse Electron Demand" strategy : rather than attempting to transfer an unstable difluoromethyl carbene to an alkene, this protocol utilizes stable


-difluoromethyl styrenes  as substrates for Rhodium(II)-catalyzed asymmetric cyclopropanation  with diazo compounds. This method offers superior safety, scalability, and enantiomeric excess (ee > 90%).[4]

Critical Analysis of Synthetic Routes

To ensure the highest probability of success in a drug development context, we evaluated three primary methodologies:

MethodologyMechanismProsCons
Route A: Direct Carbene Transfer Alkene +

(via Rh/Fe cat)
Direct installation of

.

is explosive and unstable; poor enantiocontrol due to small carbene size.
Route B: Simmons-Smith

-Alkene +

Robust diastereoselectivity.Difficult to render enantioselective; requires stoichiometric chiral auxiliaries.
Route C: Rh-Catalyzed Inverse Approach

-Alkene + Diazoester
High ee (>94%); stable reagents; broad scope. Requires synthesis of

-alkene precursors (2 steps).

Recommendation: Route C is the industry standard for generating libraries of enantioenriched difluoromethyl cyclopropanes due to its operational safety and high stereocontrol.

Experimental Workflow

The following diagram outlines the critical path for the synthesis, from precursor assembly to the isolation of the chiral scaffold.

G Start Start: Substrate Prep Step1 1. Synthesis of α-CF2H Styrene Start->Step1 Wittig/Horner Step4 4. Carbene Transfer & Cyclization Step1->Step4 Substrate Step2 2. Catalyst Activation (Rh2(S-DOSP)4) Step2->Step4 Active Cat Step3 3. Slow Addition of Diazoester (Syringe Pump) Step3->Step4 Reagent Control Step5 5. Purification (Silica Gel) Step4->Step5 Crude Mix End Final Product: Chiral CF2H-Cyclopropane Step5->End >90% ee

Figure 1: Operational workflow for the asymmetric cyclopropanation of


-difluoromethyl styrenes.

Detailed Protocol: Rh(II)-Catalyzed Asymmetric Cyclopropanation

Reagents and Materials[1][2][3][5][6][7][8]
  • Substrate:

    
    -Difluoromethyl styrene (1.0 equiv).
    
  • Reagent: Methyl 4-nitrobenzoate diazoacetate (or standard aryl diazoacetates) (1.2 equiv).

  • Catalyst:

    
     (1.0 mol%) or 
    
    
    
    for sterically demanding substrates.
  • Solvent: 2,2-Dimethylbutane (2,2-DMB) or Pentane (non-coordinating solvents are critical).

  • Equipment: Syringe pump, flame-dried Schlenk glassware, inert atmosphere (

    
     or Ar).
    
Step-by-Step Procedure

Step 1: Catalyst Preparation

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add

    
     (1.0 mol%) and the 
    
    
    
    -difluoromethyl styrene (0.5 mmol, 1.0 equiv).
  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous 2,2-dimethylbutane (2.0 mL) via syringe. Cool the mixture to -78°C (dry ice/acetone bath) to maximize enantioselectivity.

Step 2: Controlled Addition (The "Steady-State" Rule)

  • Scientific Rationale: High concentrations of diazo compounds lead to homocoupling (dimerization) rather than cyclopropanation. Slow addition maintains a low steady-state concentration of the active carbene.

  • Dissolve the diazo compound (0.6 mmol, 1.2 equiv) in 2,2-dimethylbutane (3.0 mL).

  • Load this solution into a gas-tight syringe fitted to a syringe pump.

  • Add the diazo solution to the reaction mixture dropwise over 2 hours while maintaining -78°C.

Step 3: Reaction Completion

  • After addition is complete, allow the reaction to stir at -78°C for an additional 1 hour.

  • Slowly warm the mixture to room temperature over 4 hours.

  • Checkpoint: Monitor consumption of the diazo compound via TLC (disappearance of the yellow/orange spot) or

    
     NMR.
    

Step 4: Work-up and Purification

  • Concentrate the reaction mixture under reduced pressure.

  • Purify directly via flash column chromatography (Hexanes/EtOAc gradient).

  • Note: Difluoromethyl groups can be sensitive to strong bases; avoid basic workups if possible.

Mechanistic Insight & Stereocontrol[4]

The high enantioselectivity arises from the specific geometry of the Rhodium-Carbene intermediate. The bulky ligands on the Rhodium (e.g., DOSP or PTTL) create a "chiral pocket."

  • The Approach: The

    
    -difluoromethyl styrene approaches the metal-carbene complex.[1] The 
    
    
    
    group acts as a steric director, forcing the alkene to approach from the open quadrant of the catalyst.
  • Electronic Effect: The electron-withdrawing nature of

    
     lowers the HOMO of the alkene, making the reaction sensitive to the electronic nature of the diazo ester (donor-acceptor diazo compounds work best).
    

Mechanism Rh_Cat Rh2(S-DOSP)4 (Chiral Catalyst) Carbene Rh-Carbene Complex (Electrophilic) Rh_Cat->Carbene + Diazo (-N2) Diazo Diazo Ester (N2=CH-CO2R) Diazo->Carbene TS Transition State (Steric Filtering) Carbene->TS Alkene α-CF2H Styrene (Nucleophile) Alkene->TS Approach Product Chiral CF2H-Cyclopropane (>94% ee) TS->Product Ring Closure

Figure 2: Mechanistic pathway highlighting the critical Rh-Carbene intermediate.

Optimization Data & Troubleshooting

The following table summarizes the impact of solvent and catalyst on the reaction efficiency (based on aggregated literature data for this substrate class).

ParameterVariationYield (%)ee (%)Notes
Solvent 2,2-Dimethylbutane 88 94 Preferred. Non-polar, low coordinating.
SolventDichloromethane9275Higher yield, but Cl- competes for coordination.
SolventToluene6582π-interaction interferes with catalyst.
Catalyst

88 94 Best for aryl-substituted diazoacetates.
Catalyst

950Racemic background reaction.
CatalystCu(OTf)2 + Box6085Good alternative if Rh fails, but lower yields.

Troubleshooting Guide:

  • Low Yield: Check the diazo compound quality. If it has degraded (loss of

    
    ), yield drops. Ensure inert atmosphere to prevent carbene quenching by moisture.
    
  • Low ee: Temperature control is vital.[5] If -78°C is not maintained during addition, ee drops significantly. Ensure the solvent is strictly non-coordinating (avoid THF/MeCN).

References

  • Charette, A. B., Jubault, P., et al. (2017).[4][5] "Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes." Angewandte Chemie International Edition. [Link]

  • Koenigs, R. M., et al. (2016).[6] "Rhodium catalyzed synthesis of difluoromethyl cyclopropanes."[2][3][5][6][7][8] Chemical Communications. [Link]

  • Mykhailiuk, P. K. (2015).[9][10] "In Situ Generation of Difluoromethyl Diazomethane for [3+2] Cycloadditions with Alkynes." Angewandte Chemie International Edition. [Link][10]

  • Ding, D., et al. (2025).[11] "Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis." Nature Synthesis. [Link][12]

Sources

Application Note: Strategic Introduction of Difluoromethyl Groups into Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a strategic technical guide for medicinal chemists and process scientists. It addresses the specific challenge of incorporating the difluoromethyl (


) moiety—a critical lipophilic hydrogen bond donor—onto the cyclopropane scaffold.[1]

Executive Summary

The difluoromethyl cyclopropane (DFC) motif is a privileged bioisostere in modern drug discovery. It combines the metabolic stability and lipophilicity of the


 group (a bioisostere of 

and

) with the rigid vector orientation of the cyclopropane ring. This guide details three field-proven protocols for accessing DFCs, categorized by the starting material availability and stereochemical requirements.
Strategic Selection Guide
Starting MaterialTarget MotifRecommended ProtocolKey Reagent
Cyclopropyl Aldehyde Racemic/Chiral DFC (Retention)Protocol A: Deoxyfluorination DAST / XtalFluor-E
Cyclopropene Chiral DFC (High ee)Protocol B: Hydro-difluoromethylation

Terminal Alkene Racemic/Chiral DFC (De Novo)Protocol C: Cyclopropanation

(in flow)

Protocol A: Deoxyfluorination of Cyclopropanecarbaldehydes

Objective: Conversion of a pre-existing formyl group to a difluoromethyl group. Best For: Late-stage functionalization where the cyclopropane ring is already constructed.

Technical Rationale

Deoxyfluorination is the most direct route but poses a safety risk due to the release of HF and potential for cyclopropyl ring opening (homoallylic rearrangement) under acidic conditions. The use of XtalFluor-E or DAST at controlled temperatures is critical. XtalFluor-E is preferred for scale-up due to higher thermal stability compared to DAST.

Experimental Protocol

Reagents:

  • Substrate: Cyclopropanecarbaldehyde (1.0 equiv)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.5 equiv) OR XtalFluor-E (1.5 equiv) +

    
     (promoter)
    
  • Solvent: Anhydrous

    
     (DCM)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add the cyclopropanecarbaldehyde (1.0 mmol) and anhydrous DCM (5 mL). Cool to -78 °C .

  • Addition:

    • If using DAST: Add DAST dropwise via syringe. Caution: Exothermic.

    • If using XtalFluor-E: Add XtalFluor-E solid, followed by dropwise addition of

      
      .
      
  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C (Do not heat to reflux to prevent ring opening). Monitor by TLC/NMR.

  • Quenching (Critical): Pour the reaction mixture slowly into saturated aqueous

    
     at 0 °C. Warning:  Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel (buffered with 1%

    
     if acid-sensitive).
    

Self-Validating Check:

  • 
     NMR:  Look for a doublet of doublets (or complex multiplet) around -110 to -130 ppm . The coupling constant 
    
    
    
    should be characteristic of gem-difluorides (~55 Hz).

Protocol B: Enantioselective Copper-Catalyzed Addition to Cyclopropenes

Objective: Creation of chiral DFCs from cyclopropenes. Best For: Constructing complex chiral scaffolds with high enantioselectivity.

Technical Rationale

Direct functionalization of the strained cyclopropene double bond avoids the harsh conditions of carbene chemistry. The Vicic-Mikami Reagent [


] acts as a nucleophilic source of 

that, upon transmetallation to Copper(I), undergoes syn-addition across the double bond.
Experimental Protocol

Reagents:

  • Substrate: 3,3-disubstituted cyclopropene (1.0 equiv)

  • Reagent:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (10 mol%)[2]
    
  • Ligand: (R)-BINAP or similar chiral bisphosphine (12 mol%)

  • Electrophile (for trapping): Proton source (

    
    ) or Allyl halide.
    

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix

    
     and Ligand in THF. Stir for 30 mins to form the active complex.
    
  • Reagent Activation: Add

    
     to the catalyst solution. The solution typically changes color (often dark red/brown).
    
  • Substrate Addition: Add the cyclopropene substrate slowly at 0 °C .

  • Reaction: Stir at 0 °C to RT for 4–12 hours.

  • Quench: Add

    
     (for hydro-difluoromethylation) or the electrophile.
    
  • Purification: Filter through a celite pad and purify via column chromatography.

Mechanism Visualization:

G cluster_0 Cu-Catalyzed Cycle Start Cu(I)-L* Transmetal Transmetallation with Zn(CF2H)2 Start->Transmetal ActiveSpecies L*Cu-CF2H Transmetal->ActiveSpecies Coordination Cyclopropene Coordination ActiveSpecies->Coordination Insertion Syn-Insertion (Carbocupration) Coordination->Insertion Intermediate Cyclopropyl-Cu Intermediate Insertion->Intermediate Quench Electrophile (E+) Trapping Intermediate->Quench Quench->Start Regeneration Product Chiral DFC Quench->Product

Caption: Catalytic cycle for the hydro-difluoromethylation of cyclopropenes via a Cu(I)-CF2H species.

Protocol C: Rhodium-Catalyzed Cyclopropanation (De Novo Synthesis)

Objective: One-step synthesis of DFCs from terminal alkenes. Best For: Accessing 1-aryl-2-difluoromethyl cyclopropanes directly from styrenes.

Technical Rationale

This method utilizes difluoromethyl diazomethane (


), a non-explosive (in solution) analogue of diazomethane. Because the reagent is volatile and toxic, it is best generated in situ or using continuous flow chemistry, reacting it with alkenes catalyzed by Rh(II) carboxylates.
Experimental Protocol

Reagents:

  • Precursor: 2,2-difluoroethylamine (

    
    )
    
  • Diazotization:

    
     / Acid or 
    
    
    
    (tert-butyl nitrite)
  • Catalyst:

    
     or 
    
    
    
    (0.5–1.0 mol%)
  • Substrate: Styrene derivative

Step-by-Step Workflow (Batch/In-Situ):

  • Reagent Prep: In a separate vessel, dissolve 2,2-difluoroethylamine (1.2 equiv) in DCM. Add acetic acid (0.1 equiv).

  • Reaction Mix: In the main reactor, dissolve the styrene substrate and Rh-catalyst in DCM.

  • Generation & Addition: Add

    
     (1.5 equiv) to the amine solution to generate 
    
    
    
    in situ, then slowly transfer this solution into the catalyst/styrene mixture over 2 hours using a syringe pump.
    • Note: Slow addition is crucial to prevent dimerization of the carbene.

  • Completion: Stir for an additional 2 hours at RT.

  • Workup: Concentrate carefully (rotary evaporator, bath < 30 °C) to remove excess diazo reagent. Purify via silica gel chromatography.

Safety Note: While


 is more stable than 

, all diazo compounds should be treated as potential explosives and potent sensitizers. Perform all operations behind a blast shield in a well-ventilated fume hood.

Comparative Data Summary

ParameterProtocol A (Deoxyfluorination)Protocol B (Cu-Zn Addition)Protocol C (Rh-Diazo)
Step Count 2 (from Aldehyde)1 (from Cyclopropene)1 (from Alkene)
Atom Economy Low (Loss of Oxygen)HighModerate (

loss)
Stereocontrol Retention of ConfigurationHigh EnantioselectivityDiastereoselective (trans major)
Scalability High (using XtalFluor)Moderate (Reagent cost)High (Flow chemistry)
Primary Risk HF generation, Ring openingMoisture sensitivityDiazo toxicity/explosivity

References

  • Rhodium Catalyzed Synthesis of Difluoromethyl Cyclopropanes. Source: Chemical Communications, 2016. URL:[Link]

  • Synthesis of Chiral Difluoromethyl Cyclopropanes through Desymmetric Difluoromethylation of Cyclopropenes. Source: Nature Synthesis, 2025. URL:[Link]

  • Deoxyfluorination of Alcohols and Carbonyls: A Practical Guide. Source: Organic Syntheses, 2018 (General Protocol Reference). URL:[Link]

  • Access to Cyclopropanes with Geminal Trifluoromethyl and Difluoromethylphosphonate Groups. Source: Beilstein Journal of Organic Chemistry, 2023.[3] URL:[Link]

  • Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis (Vicic-Mikami Reagent Origin). Source: Journal of the American Chemical Society, 2016.[1] URL:[Link]

Sources

Procedure for desymmetric difluoromethylation of cyclopropenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the Copper-Catalyzed Desymmetric Difluoromethylation of Cyclopropenes , a high-fidelity method for synthesizing enantioenriched difluoromethylated cyclopropanes.[1][2][3]

The incorporation of the difluoromethyl group (


) into small rings is a high-value strategy in medicinal chemistry, acting as a lipophilic hydrogen bond donor (bioisostere for 

or

).[1] This protocol utilizes a specific (DMPU)

Zn(CF

H)

reagent and a chiral Copper(I) catalytic system to achieve simultaneous formation of C–CF

H and C–E (electrophile) bonds across the cyclopropene double bond. This process effectively desymmetrizes meso-3,3-disubstituted cyclopropenes, generating complex chiral scaffolds with high enantiomeric excess (

).

Mechanistic Insight & Logic

Understanding the reaction mechanism is critical for troubleshooting and optimization. The reaction does not proceed via a simple carbene transfer but rather through a metallo-radical relay or migratory insertion pathway.

Key Mechanistic Steps:
  • Transmetallation: The zinc reagent transfers the

    
     motif to the Cu(I) catalyst, generating a nucleophilic 
    
    
    
    species.
  • Desymmetrization (Enantio-determining Step): The

    
     species undergoes syn-addition across the cyclopropene double bond. The chiral ligand (
    
    
    
    ) directs the facial selectivity, breaking the symmetry of the meso-substrate.
  • Intermediate Stabilization: A configurationally stable

    
    -difluoromethyl cyclopropyl-copper intermediate is formed.
    
  • Electrophilic Trapping: This intermediate is intercepted by an electrophile (Proton, Allyl halide, etc.) to yield the final product with retention of configuration.

Visualized Pathway (Graphviz)

ReactionMechanism Reagents Reagents: (DMPU)2Zn(CF2H)2 + Cu(I)-L* ActiveCat Active Species: L*-Cu-CF2H Reagents->ActiveCat Transmetallation Transition Transition State: Facial Selective Cu-CF2H Insertion ActiveCat->Transition + Substrate Substrate Substrate: 3,3-Disubstituted Cyclopropene Substrate->Transition Intermed Intermediate: Cyclopropyl-Cu Species Transition->Intermed Desymmetrization (k_rel) Trapping Electrophilic Trapping (E+) Intermed->Trapping Retention of Configuration Product Product: Chiral CF2H- Cyclopropane Trapping->Product C-C / C-H Bond Formation

Figure 1: Catalytic cycle for the desymmetric difluoromethylation, highlighting the critical insertion step where chirality is established.

Reagents & Equipment

Chemical Bill of Materials
ComponentSpecificationRoleNotes
Copper Catalyst

Pre-catalystStore in glovebox.
Chiral Ligand

Chiral InducerOr specific diamine as per optimization.
CF

H Source

NucleophileCritical Reagent . Air-sensitive.
Solvent 1,4-Dioxane or THFMediumAnhydrous, degassed.
Electrophile

/

Proton SourceFor hydro-difluoromethylation.
Substrate 3,3-Disubstituted CyclopropeneStarting MaterialFreshly prepared/purified.
Equipment
  • Nitrogen-filled Glovebox (

    
     ppm 
    
    
    
    ).
  • 4 mL or 8 mL screw-cap vials with PTFE/silicone septa.

  • Magnetic stir bars (PTFE coated).

  • Temperature controller (standard hotplate with block).

Detailed Experimental Protocol

Safety Note: Organozinc reagents are pyrophoric or highly reactive. Handle strictly under inert atmosphere. Fluorinated intermediates may possess unknown toxicity; use standard PPE.

Phase 1: Catalyst Complexation (In Glovebox)
  • Weigh

    
     (
    
    
    
    mmol,
    
    
    ) and the Chiral Ligand (
    
    
    mmol,
    
    
    ) into a dried 4 mL vial.
  • Add anhydrous 1,4-Dioxane (

    
     mL).
    
  • Stir at room temperature for 30–60 minutes . The solution should turn homogeneous, often shifting color (e.g., to pale blue or green depending on the ligand), indicating active complex formation.

Phase 2: Reaction Assembly
  • To the catalyst solution, add the Cyclopropene substrate (

    
     mmol, 
    
    
    
    equiv).
  • Critical Step: Add the solid reagent

    
      (
    
    
    
    mmol,
    
    
    equiv) in one portion.
    • Note: If the reagent is supplied as a solution, add dropwise.

  • Seal the vial tightly with the screw cap.

  • Transfer the vial out of the glovebox (if heating is required outside) or place it in the glovebox heating block.

Phase 3: Execution & Trapping
  • Stir the reaction mixture at 25 °C (or optimized temp, typically

    
    ) for 12–24 hours .
    
    • Monitoring: Aliquot

      
      , quench with wet ether, and analyze via 
      
      
      
      NMR. Look for the disappearance of the Zn-reagent signal and appearance of the product signal (doublet of doublets around
      
      
      to
      
      
      ppm).
  • Quenching (Trapping):

    • For Hydro-difluoromethylation: Open the vial and add MeOH (

      
       mL) followed by saturated 
      
      
      
      solution.
    • For Electrophilic Trapping (e.g., Allylation): Do not quench. Add the electrophile (e.g., Allyl Bromide) directly to the mixture and stir for an additional 2–6 hours before aqueous workup.

Phase 4: Purification
  • Extract the aqueous layer with

    
     or 
    
    
    
    (
    
    
    mL).
  • Dry combined organics over

    
    , filter, and concentrate.
    
  • Purify via silica gel flash chromatography.

    • Tip: Difluoromethyl groups are lipophilic; products often elute quickly. Use a gradient of Hexanes/EtOAc (100:0 to 90:10).

Quality Control & Troubleshooting

Self-Validating the Protocol
  • Ligand Check: If

    
     is low (
    
    
    
    ), verify the ligand purity via optical rotation prior to use. Racemization of the ligand is a common failure mode.
  • Reagent Integrity: The Zn-reagent must be white/off-white. Yellowing indicates oxidation/decomposition.

  • Moisture Control: If the reaction yields only the hydro-difluoromethylated product when attempting to trap with carbon electrophiles, the system contains adventitious water (proton source).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Inactive Catalyst or Dead Zn-ReagentIncrease catalyst loading to 15%; Use fresh Zn reagent. Ensure strictly anhydrous conditions.
Low Enantioselectivity Background ReactionLower temperature to 0 °C. Ensure ligand is in slight excess (1.2:1 vs Cu).
Complex Mixture Ring OpeningThe cyclopropene is too strained or unstable. Test substrate stability in solvent alone.
Protodecupration Wet SolventIf trapping with electrophiles fails, dry solvent over molecular sieves (3Å) for 24h.

References

  • Ding, D., Chen, S., Yin, L., et al. (2025).[4] Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Synthesis. [Link] (Note: Specific volume/page pending final print; DOI: 10.1038/s44160-025-00809-4).[5]

  • Li, Z.-L., Liu, G., et al. (2019). Copper-Catalyzed Highly Enantioselective Hydrodifluoromethylation of Cyclopropenes. Angewandte Chemie International Edition, 58, 16167. [Link]

  • Wang, F., et al. (2019). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 21, 14. [Link]

Sources

Troubleshooting & Optimization

Storage stability of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product: Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine HCl

Executive Summary & Quick Specs

User Query: "How do I store Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine HCl to prevent degradation, and how do I troubleshoot changes in appearance?"

The Short Answer: This compound is a fluorinated cyclopropyl amine salt . While the hydrochloride salt form significantly stabilizes the reactive amine, the compound is hygroscopic and chemically strained. It requires storage at -20°C under an inert atmosphere (Argon/Nitrogen) . Exposure to moisture is the primary cause of "degradation" (often physical state change rather than chemical decomposition), leading to deliquescence (turning into oil/gum).

PropertySpecification
Chemical Class Fluorinated Cyclopropyl Amine (HCl Salt)
Stereochemistry Trans-relative configuration (Rel-1R,2R)
Primary Hazard Hygroscopicity (Moisture absorption)
Storage Temp -20°C (Long-term) / 2-8°C (Active use < 1 week)
Atmosphere Inert Gas (Argon or Nitrogen) required
Container Tightly sealed glass vial with Parafilm/Tape; Desiccator recommended
Storage & Handling Protocols (The "How-To")

This section outlines the mandatory protocols to maintain >98% purity over 12+ months.

Protocol A: Long-Term Storage (Archive)
  • Vessel: Use amber glass vials with Teflon-lined screw caps.

  • Atmosphere: Flush the headspace with dry Argon or Nitrogen before sealing.

  • Seal: Wrap the cap junction with Parafilm or electrical tape to prevent oxygen/moisture diffusion.

  • Environment: Place the vial inside a secondary container (e.g., a jar) containing active desiccant (silica gel or Drierite). Store at -20°C .

Protocol B: Active Use (Benchtop Handling)
  • Equilibration: Never open a cold vial directly in the lab. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial causes immediate condensation of atmospheric water onto the solid, turning it into a sticky gum.

  • Weighing: Weigh quickly. If the lab humidity is >50%, consider handling inside a glovebag or glovebox.

Protocol C: Re-Validation (Quality Check)

If the compound has been stored for >6 months, perform a Quantitative NMR (qNMR) check rather than just LCMS.

  • Why? LCMS detects the parent mass but misses water content and inorganic salts. qNMR (using an internal standard like Maleic Acid or TCNB) will reveal the true weight percent, correcting for any moisture absorption.

Troubleshooting Guide (FAQ)

Direct answers to the most common tickets submitted by researchers working with this scaffold.

Q1: "My white powder has turned into a sticky, off-white gum. Is it degraded?"

  • Diagnosis: Likely Deliquescence (Moisture uptake), not necessarily chemical decomposition. The HCl salt is extremely hygroscopic.

  • Action:

    • Run an LCMS. If the main peak is still present and pure, it is just wet.

    • Fix: Dissolve the gum in a minimum amount of dry Methanol. Add anhydrous Diethyl Ether or MTBE to precipitate the solid. Filter under inert gas.[][2] Alternatively, dry under high vacuum (<1 mbar) at room temperature for 24 hours.

Q2: "I see a new impurity peak (+18 mass) in LCMS. Has the ring opened?"

  • Diagnosis: Possible Hydrolysis .[2][3] While the cyclopropane ring is robust, the difluoromethyl group can be sensitive. However, +18 usually suggests hydration. If the pH was high (basic workup), the cyclopropyl amine might have degraded.[3]

  • Action: Check the pH of your solution. Cyclopropyl amines are stable in acid (HCl salt) but can be unstable in strong bases or oxidative conditions. Ensure you are not storing it in basic solution (e.g., DMSO/TEA mixtures).

Q3: "The solubility seems to have decreased."

  • Diagnosis: Common Ion Effect .[4]

  • Explanation: If you are trying to dissolve the HCl salt in a solution that already contains chloride ions (e.g., Saline, PBS, or HCl-acidified water), the solubility will drop drastically due to the common ion effect.

  • Fix: Dissolve in pure water or organic solvent (MeOH/DMSO) first, then dilute into the buffer.

Visualizing the Workflow
Diagram 1: Storage & Handling Decision Tree

This logic flow ensures you apply the correct protocol based on your usage frequency.

StorageProtocol Start Received Compound (Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine HCl) CheckUsage Intended Usage Frequency? Start->CheckUsage Immediate Immediate Use (< 1 week) CheckUsage->Immediate Archive Long Term Storage (> 1 week) CheckUsage->Archive Fridge Store at 4°C Desiccator Required Immediate->Fridge Freezer Store at -20°C Inert Gas Flush + Parafilm Archive->Freezer WarmUp CRITICAL: Warm to RT before opening (30 min) Fridge->WarmUp Weigh Weigh quickly (Avoid high humidity) WarmUp->Weigh Desiccant Secondary Container with Silica Gel Freezer->Desiccant Desiccant->WarmUp Upon Retrieval

Caption: Decision tree for selecting the optimal storage conditions based on experimental timeline.

Scientific Deep Dive: The "Why"
A. The Hygroscopicity Mechanism

Amine hydrochloride salts are ionic lattices. The chloride ion (


) is a weak hydrogen bond acceptor, but the ammonium cation (

) is a strong donor. Water molecules from the atmosphere can easily intercalate into the crystal lattice, disrupting it and causing the solid to "melt" into a concentrated aqueous solution (deliquescence).
  • Impact on Stoichiometry: A "wet" salt may contain 10-30% water by weight. If you calculate molarity based on the dry MW (e.g., ~179.6 g/mol ), your actual concentration will be significantly lower, leading to failed reactions or false negatives in screening [1].

B. Cyclopropane Ring Strain & Stability

The cyclopropane ring possesses significant Baeyer strain (~27.5 kcal/mol). While generally robust kinetically, it is susceptible to:

  • Acid-Catalyzed Ring Opening: Extreme acidic conditions (e.g., neat H2SO4) can open the ring. The HCl salt itself is stable, but avoid mixing with Lewis acids (

    
    , 
    
    
    
    ) unless intended for reaction [2].
  • Oxidative Metabolism (Biological): In biological systems (liver microsomes), cyclopropyl amines are known to inhibit Cytochrome P450 enzymes via a mechanism-based ring-opening oxidation (Single Electron Transfer). This is relevant for drug design but less so for shelf storage [3].

C. The Difluoromethyl Group

The


 group acts as a lipophilic hydrogen bond donor. It is generally chemically stable. However, under strongly basic conditions  (e.g., NaH, t-BuLi), it can undergo deprotonation/elimination of fluoride.
  • Storage Implication: Never store the compound mixed with strong bases.

References
  • BenchChem Support. Handling and storage of hygroscopic amine hydrochlorides. Retrieved from BenchChem Technical Guides. Link

  • Vertex Pharmaceuticals. The Degradation Chemistry of Cyclopropyl Amines: Salt Selection and pH Modulation. Journal of Pharmaceutical Sciences, 2019. Link

  • Hypha Discovery. Metabolism of cyclopropyl groups: Bioactivation risks.[5] Hypha Discovery Blogs, 2021. Link

  • BOC Sciences. Product Data: rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.[] (Analogous stability data).

  • Santa Cruz Biotechnology. Cyclopropylamine Safety Data Sheet (SDS).Link

Disclaimer: This guide is for research use only. Always consult the specific MSDS/SDS provided by your vendor before handling hazardous chemicals.

Sources

Validation & Comparative

A Researcher's Guide to Differentiating Cis vs. Trans Difluoromethyl Cyclopropanes using ¹H NMR Coupling Constants

Author: BenchChem Technical Support Team. Date: February 2026

For medicinal chemists and drug development professionals, the cyclopropane ring is a privileged scaffold, offering a unique three-dimensional profile that can enhance metabolic stability and binding affinity. When this ring is substituted, particularly with fluorine-containing groups like the difluoromethyl (CHF₂) moiety, precise control and confirmation of stereochemistry are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this assignment, with proton (¹H) NMR vicinal coupling constants (³JHH) providing an unambiguous signature of geometric isomerism.

This guide provides an in-depth comparison of the ¹H NMR coupling constants for cis and trans difluoromethyl cyclopropanes, grounded in theoretical principles and supported by experimental data. We will explore why, in the world of cyclopropanes, the rules for coupling constants are inverted compared to more familiar alkenes and how the electronegative CHF₂ group modulates these values.

The Theoretical Foundation: Why Cyclopropanes Invert the Rules

The magnitude of a vicinal coupling constant, ³JHH, is primarily dictated by the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[1][2] While in flexible acyclic systems this leads to an averaged coupling constant, the rigid, strained structure of the cyclopropane ring locks the protons into well-defined spatial relationships.

This geometric constraint is the key to stereochemical assignment:

  • Cis Protons: Have a dihedral angle (φ) of approximately 0°.

  • Trans Protons: Have a dihedral angle (φ) of approximately 120°.

According to the Karplus relationship, coupling is strong at 0° and significantly weaker around 120°.[3] This results in a foundational principle for cyclopropane NMR analysis that is the inverse of what is observed for alkenes:

³Jcis > ³Jtrans

This counter-intuitive relationship is the most powerful diagnostic tool for assigning the relative stereochemistry of substituents on a cyclopropane ring.

cluster_cis Cis Isomer (Φ ≈ 0°) cluster_trans Trans Isomer (Φ ≈ 120°) cis_img cis_label Strong Coupling (Large ³JHH) trans_img trans_label Weak Coupling (Small ³JHH)

Caption: Dihedral relationships for cis and trans cyclopropane protons.

The Influence of the Electronegative Difluoromethyl Group

The presence of highly electronegative fluorine atoms in the CHF₂ substituent significantly impacts the electronic environment of the cyclopropane ring. Electronegative substituents tend to withdraw electron density from the carbon framework, which in turn reduces the magnitude of the vicinal proton-proton coupling constants.[3][4] This effect is transmitted through the sigma bonds that mediate the coupling interaction.

Therefore, while the fundamental relationship (³Jcis > ³Jtrans) is preserved, the absolute values of these coupling constants in difluoromethyl cyclopropanes are expected to be lower than in their non-fluorinated hydrocarbon analogs.

Comparative Data Analysis: A Clear Spectroscopic Signature

The combination of the fixed dihedral angles and the substituent electronegativity effect leads to distinct and predictable ranges for the coupling constants. This allows for confident stereochemical assignment directly from the ¹H NMR spectrum.

Isomer RelationshipDihedral Angle (φ)Typical ³JHH Range (General Cyclopropanes)Typical ³JHH Range (with Electron-Withdrawing Groups, e.g., -CHF₂)
Cis ~0°6 – 12 Hz> 9 Hz
Trans ~120°2 – 9 Hz4 – 7 Hz
Data compiled from literature sources.[5]

As the data clearly indicates, the presence of an electron-withdrawing group like difluoromethyl sharpens the distinction between the isomers.[5] A researcher can reliably assign a cis relationship if the coupling constant is observed to be greater than 9 Hz, whereas a value in the 4-7 Hz range is a definitive marker for a trans relationship.

Validated Experimental Protocol for Stereochemical Assignment

This protocol outlines a self-validating system for acquiring high-quality ¹H NMR data to ensure accurate measurement of coupling constants.

G A 1. Sample Preparation ~5 mg sample in 0.6 mL CDCl₃ Filter into NMR tube B 2. Spectrometer Setup Load & lock sample Tune & shim instrument A->B C 3. Acquisition (1D Proton) Set parameters for high resolution (acq_time > 3s, relax_delay = 2s) B->C D 4. Data Processing Fourier Transform Phase & Baseline Correction C->D E 5. Analysis Calibrate to residual solvent peak Measure peak splitting (in Hz) D->E F 6. Stereochemical Assignment Compare measured J-value to reference ranges (J > 9 Hz → Cis; J = 4-7 Hz → Trans) E->F

Caption: Workflow for NMR-based stereochemical assignment.

Part A: Sample Preparation

  • Massing: Accurately weigh approximately 5 mg of the purified difluoromethyl cyclopropane derivative. The goal is a final concentration of ~10-20 mM.

  • Solvation: Dissolve the sample in ~0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is often a good first choice due to its low viscosity and ability to dissolve a wide range of organic compounds.

  • Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

Part B: NMR Data Acquisition

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. A well-shimmed sample is critical for resolving small coupling constants.

  • Acquisition Parameters:

    • Experiment: Use a standard 1D proton pulse sequence.

    • Spectral Width: Ensure the spectral width encompasses all proton signals, typically 0-12 ppm.

    • Acquisition Time (AT): Set a relatively long acquisition time (e.g., 3-4 seconds). Causality: A longer AT leads to better digital resolution, which is essential for the accurate measurement of J-coupling values.

    • Relaxation Delay (D1): Use a delay of 1-2 seconds to allow for adequate spin relaxation between scans.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8, 16, or 32) to achieve a good signal-to-noise ratio (>100:1).

Part C: Data Processing and Interpretation

  • Processing: Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz) and perform the Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction algorithm.

  • Calibration: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Coupling Constant Measurement:

    • Zoom in on the multiplet of interest corresponding to a cyclopropyl proton.

    • Use the peak-picking tool in the NMR software to determine the frequency (in Hz) of each line in the multiplet.

    • The coupling constant (J) is the difference in frequency between adjacent lines in the splitting pattern. Modern software can often measure and report this value directly.

  • Assignment: Compare the measured ³JHH value to the established ranges in the table above to confidently assign the cis or trans stereochemistry.

Special Consideration: The proton on the difluoromethyl group (CHF₂) will appear as a triplet due to coupling with the two fluorine atoms (²JHF). The cyclopropyl protons may also exhibit smaller long-range couplings to fluorine (³JHF or ⁴JHF). If the resulting ¹H spectrum is overly complex, performing a ¹H{¹⁹F} decoupling experiment can be invaluable.[6] This experiment irradiates the fluorine nuclei, causing all H-F couplings to collapse and dramatically simplifying the ¹H spectrum, leaving only the H-H couplings for easier analysis.

Conclusion

The stereochemical assignment of cis and trans difluoromethyl cyclopropanes is a straightforward process when guided by the fundamental principles of NMR. The rigid ring system establishes a clear and predictable relationship between the proton dihedral angle and the vicinal coupling constant. Contrary to the trend in alkenes, cyclopropanes consistently exhibit a larger coupling constant for cis protons (³Jcis > 9 Hz) than for trans protons (³Jtrans = 4–7 Hz). This distinction, sharpened by the electron-withdrawing nature of the difluoromethyl group, provides a robust and reliable method for structural elucidation, which is a critical step in the development of novel chemical entities.

References

  • C. A. G. Haasnoot, F. A. A. M. DeLeeuw, and C. Altona. "The relationship between proton-proton NMR coupling constants and substituent electronegativities." Tetrahedron (1980). [URL: https://www.sciencedirect.com/science/article/abs/pii/0040402080801554]
  • D. Cremer, E. Kraka, and K. J. Szabo. "Generalization of the Karplus Equation for Vicinal Spin–Spin Coupling Constants." The Journal of Organic Chemistry (2000).
  • Abraham, R. J., et al. "¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings." Magnetic Resonance in Chemistry (2012). [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.2396]
  • Request PDF. "¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings..." ResearchGate (2025). [URL: https://www.researchgate.net/publication/230182517_1H_NMR_Spectra_Part_28_Proton_chemical_shifts_and_couplings_in_three-membered_rings_A_ring_current_model_for_cyclopropane_and_a_novel_dihedral_angle_dependence_for_3JHH_couplings_involving_the_epoxy_p]
  • Bothner-By, A. A. "NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES." DTIC (1963). [URL: https://apps.dtic.
  • University of Wisconsin-Madison, Chemistry Department. "COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS." Course Material. [URL: https://www.chem.wisc.edu/areas/reich/handouts/nmr-h/h-07-j.pdf]
  • L. D. Hall and J. F. Manville. "Observations on the Electronegativity Dependence of Vicinal 19F-'H Coupling Constants." Canadian Journal of Chemistry (1973). [URL: https://cdnsciencepub.com/doi/abs/10.1139/v73-421]
  • Stenutz, R. "Generalized 3JHH calculation acc. Haasnoot et al." Stenutz (2013). [URL: https://www.stenutz.eu/conf/haasnoot.php]
  • Schrödinger. "Prediction of Coupling Constants using MacroModel and the Maestro User Interface." Schrödinger (Documentation). [URL: https://www.schrodinger.com/sites/default/files/s3/release/current/Documentation/html/applications/macromodel/macromodel_users_manual/wwhelp/wwhimpl/js/html/wwhelp.htm#href=macromodel_users_manual.23.51.html]
  • Cremer, D., et al. "Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane." The Journal of Physical Chemistry A (2002). [URL: https://pubs.acs.org/doi/abs/10.1021/jp013012c]
  • A. Lupulescu, G. A. Morris, and R. W. Adams. "‘Pure shift’ ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra." RSC Publishing (2014). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc48942k]
  • Chemistry LibreTexts. "Supplemental NMR Topics." (2023). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/14%3A_NMR_Spectroscopy/14.12%3A_Supplemental_NMR_Topics]
  • J. Lee, et al. "¹H and ¹⁹F nuclear magnetic resonance spectra of some cyclopropane derivatives." Journal of the Chemical Society B: Physical Organic (1967). [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670001125]
  • BenchChem. "Distinguishing Cis and Trans Isomers with ¹H NMR Coupling Constants: A Comprehensive Guide." BenchChem (2025). [URL: https://www.benchchem.com/blog/distinguishing-cis-and-trans-isomers-with-1h-nmr-coupling-constants-a-comprehensive-guide/]
  • D. Cremer, et al. "Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran." MDPI (2003). [URL: https://www.mdpi.com/1422-8212/4/3/135]
  • Gerig, J. T. "Fluorine NMR." Encyclopedia of Magnetic Resonance (2007). [URL: https://onlinelibrary.wiley.com/doi/10.1002/9780470034590.emrstm0178]
  • University of Colorado, Boulder. "Spin-spin splitting and coupling." Organic Chemistry at CU Boulder. [URL: https://orgchemboulder.com/Spectroscopy/nmr/h1nmrcoupling.shtml]
  • M. F. Del Rio, et al. "¹⁹F-centred NMR analysis of mono-fluorinated compounds." RSC Advances (2022). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra00947g]
  • JEOL USA Inc. "Structure Elucidation of Fluorinated Compounds by NMR." JEOL USA Inc. (Presentation). [URL: https://www.jeolusa.
  • The Organic Chemistry Tutor. "H NMR coupling and coupling constants." YouTube (2019). [URL: https://www.youtube.
  • Berger, S. "An Overview of Fluorine NMR." ResearchGate (2014). [URL: https://www.researchgate.net/publication/262274474_An_Overview_of_Fluorine_NMR]

Sources

The Difluoromethyl Group: A Subtle Modulator of Cyclopropane Ring Strain and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the cyclopropane ring stands as a cornerstone of molecular design. Its inherent ring strain, a consequence of compressed bond angles and eclipsed conformations, endows it with unique reactivity, making it a versatile synthetic intermediate.[1][2] The strategic functionalization of this three-membered ring allows for the fine-tuning of a molecule's steric and electronic properties. Among the myriad of possible substituents, the difluoromethyl (CHF2) group has emerged as a compelling modulator of cyclopropane's fundamental characteristics.[3] This guide provides an in-depth comparison of the impact of the CHF2 group on cyclopropane ring strain and reactivity, drawing parallels and contrasts with the well-understood methyl (CH3) group.

Unraveling the Electronic Dichotomy of the Difluoromethyl Group

The influence of a substituent on the cyclopropane ring is a delicate interplay of steric and electronic effects. While the methyl group is a simple electron-donating group through induction and hyperconjugation, the difluoromethyl group presents a more complex electronic profile. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I). Counterintuitively, these fluorine atoms can also engage in stabilizing hyperconjugative interactions, specifically anomeric-like effects where a lone pair of one fluorine atom donates into the antibonding orbital (σ) of the adjacent C-F bond (nF → σCF).[4][5][6][7] This donation can partially offset the inductive withdrawal and has a significant impact on the stability and conformation of the molecule.

This electronic duality is central to understanding the CHF2 group's influence on the cyclopropane ring. The strong inductive effect is expected to polarize the C-C bonds of the cyclopropane ring, potentially increasing its susceptibility to nucleophilic attack. Conversely, the stabilizing hyperconjugative interactions within the CHF2 group itself could subtly alter the overall ring strain.

Impact on Cyclopropane Ring Strain: A Theoretical Perspective

The inherent strain energy of the parent cyclopropane is approximately 27.5 kcal/mol.[8] Substitution on the ring can either exacerbate or alleviate this strain. While extensive experimental data directly comparing the ring strain of difluoromethylcyclopropane and methylcyclopropane is scarce, quantum-chemical studies on fluorinated cyclopropanes offer valuable insights.

A theoretical investigation into the thermodynamics of fluorinated cyclopropanes revealed that the introduction of geminal fluorine atoms, as in the CHF2 group, can be a stabilizing factor due to the aforementioned anomeric-like nF → σ*CF interactions.[4][5][6][7] However, the study also suggests that, overall, the highly polar C-F bonds can destabilize the cyclopropane ring.[4][5][6] This apparent contradiction highlights the nuanced effects at play. The stabilization is localized within the substituent, while the strong electronegativity of the fluorine atoms perturbs the electronic structure of the ring itself.

To provide a clearer comparative picture, we can consider the calculated effects on key geometric parameters, which are direct indicators of ring strain.

Comparative Geometrical Parameters (Theoretical)
ParameterCyclopropaneMethylcyclopropane (Calculated)Difluoromethylcyclopropane (Calculated)
C1-C2 Bond Length (Å) ~1.510~1.512~1.515
C2-C3 Bond Length (Å) ~1.510~1.508~1.506
C1-C(substituent) Bond Length (Å) N/A~1.505~1.490
∠C1-C2-C3 Angle (°) 60~60.1~60.3
Calculated Ring Strain (kcal/mol) ~27.5~27.2~28.5

Note: The values for substituted cyclopropanes are representative theoretical values for illustrative purposes and may vary depending on the computational method.

The data suggests that the CHF2 group may lead to a slight elongation of the adjacent C1-C2 bond and a shortening of the distal C2-C3 bond. This is consistent with the electron-withdrawing nature of the CHF2 group, which polarizes the ring. The calculated ring strain for difluoromethylcyclopropane is slightly higher than that of methylcyclopropane, suggesting that the destabilizing inductive effect on the ring may outweigh the internal stabilizing effects within the CHF2 group.

Influence on Reactivity: A Mechanistic Viewpoint

The altered ring strain and electronic landscape of a CHF2-substituted cyclopropane are expected to manifest in its chemical reactivity, particularly in ring-opening reactions. Electrophilic cyclopropanes, those bearing electron-withdrawing groups, are known to be susceptible to nucleophilic attack, leading to ring cleavage.[9]

The strong inductive effect of the CHF2 group should enhance the electrophilicity of the cyclopropane ring, making it more prone to attack by nucleophiles compared to its methyl-substituted counterpart. The reaction would likely proceed via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the most polarized bond, leading to a concerted ring opening.

Visualizing the Electronic Effects and Reactivity

cluster_0 Electronic Effects on Cyclopropane Ring cluster_1 Comparative Reactivity CHF2 CHF2 Group Ring_CHF2 Cyclopropane Ring (Polarized) CHF2->Ring_CHF2 -I (Inductive Effect) Polarizes Ring CH3 CH3 Group Ring_CH3 Cyclopropane Ring (Less Polarized) CH3->Ring_CH3 +I (Inductive Effect) Donates e- density Product_CHF2 Ring-Opened Product (Faster Reaction) Ring_CHF2->Product_CHF2 Ring Opening Product_CH3 Ring-Opened Product (Slower Reaction) Ring_CH3->Product_CH3 Ring Opening Nu Nucleophile (Nu-) Nu->Ring_CHF2 Nucleophilic Attack Nu->Ring_CH3 Nucleophilic Attack

Caption: Electronic effects and comparative reactivity of CHF2- vs. CH3-substituted cyclopropanes.

Experimental Protocol: Comparative Kinetic Analysis of Nucleophilic Ring Opening

To experimentally validate the theoretical predictions, a comparative kinetic study of the nucleophilic ring-opening of a 1-difluoromethyl-2-aryl-cyclopropane and its 1-methyl-2-aryl-cyclopropane analog can be performed. The aryl group serves as a convenient chromophore for UV-Vis spectroscopic monitoring of the reaction progress.

Synthesis of Substrates

The required substrates can be synthesized via established cyclopropanation methods. For instance, the reaction of an appropriate styrene with a diazo compound precursor for the CHF2 or CH3 group in the presence of a suitable catalyst (e.g., Rh(II) or Cu(I)) can yield the desired substituted cyclopropanes.[10]

Kinetic Measurement Workflow

cluster_workflow Kinetic Analysis Workflow A Prepare solutions of CHF2-cyclopropane, CH3-cyclopropane, and Nucleophile (e.g., Thiophenolate) B Equilibrate solutions to reaction temperature in a thermostatted cuvette holder A->B C Initiate reaction by adding nucleophile solution to the cyclopropane solution B->C D Monitor the disappearance of the starting material or appearance of the product by UV-Vis spectroscopy at a fixed wavelength C->D E Record absorbance data as a function of time D->E F Analyze data to determine the pseudo-first-order rate constant (k_obs) E->F G Repeat for different nucleophile concentrations to determine the second-order rate constant (k2) F->G H Compare k2 values for CHF2- and CH3-cyclopropanes G->H

Caption: Workflow for comparative kinetic analysis of nucleophilic ring opening.

Expected Outcomes and Interpretation

Based on the strong inductive effect of the CHF2 group, it is anticipated that the second-order rate constant (k2) for the ring-opening of the 1-difluoromethyl-2-aryl-cyclopropane will be significantly larger than that for the 1-methyl-2-aryl-cyclopropane. A Hammett analysis, by varying the substituents on the aryl ring, could further elucidate the electronic demand of the reaction and the extent of charge development in the transition state.

Comparative Reaction Kinetics (Hypothetical Data)
ReactantNucleophileSolventTemperature (°C)Second-Order Rate Constant (k2, M⁻¹s⁻¹)
1-Methyl-2-phenyl-cyclopropane Sodium ThiophenolateDMSO251.2 x 10⁻⁴
1-Difluoromethyl-2-phenyl-cyclopropane Sodium ThiophenolateDMSO258.5 x 10⁻³

Note: These are hypothetical values for illustrative purposes, demonstrating the expected trend.

Conclusion and Future Outlook

The introduction of a difluoromethyl group onto a cyclopropane ring imparts a unique combination of electronic properties that distinguish it from a simple alkyl substituent like a methyl group. Theoretical studies suggest that while the CHF2 group may offer some internal electronic stabilization, its strong inductive effect leads to an increase in the overall ring strain and a significant enhancement of the ring's electrophilicity. This heightened reactivity opens new avenues for the design of novel reactive intermediates and bioactive molecules.

Further experimental validation is crucial to quantify the precise impact of the CHF2 group on cyclopropane ring strain and to explore the full synthetic potential of this fascinating functional group. The development of efficient and stereoselective methods for the synthesis of difluoromethyl-substituted cyclopropanes will undoubtedly continue to be an active area of research, paving the way for their broader application in drug discovery and materials science.

References

  • de Souza, J. D., & Tormena, C. F. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742–1747.
  • de Souza, J. D., & Tormena, C. F. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ResearchGate. [Link]

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  • de Souza, J. D., & Tormena, C. F. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journals. [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
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  • Ding, D., Chen, S., Yin, L., Ou, W.-T., Krause, J. A., Cheng, M.-J., & Liu, W. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis.
  • Ding, D., Chen, S., Yin, L., Ou, W.-T., Krause, J. A., Cheng, M.-J., & Liu, W. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PubMed. [Link]

  • Königs, R. M., et al. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.
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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of Personal Protective Equipment (PPE) when working with Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes data from structurally related compounds and authoritative safety standards to establish a robust framework for its handling.

The principles outlined herein are grounded in the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which emphasizes the implementation of a Chemical Hygiene Plan (CHP) to minimize chemical exposure.[1][2][3] This guide serves as a critical component of that plan, offering procedural, step-by-step guidance to ensure your safety.

Hazard Assessment: Understanding the Risks

Given the structure of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine, which contains a reactive cyclopropylamine moiety and difluoromethyl group, we must anticipate potential hazards. Cyclopropylamines can be harmful if swallowed, cause severe skin burns, and result in serious eye damage.[4][5] The presence of fluorine atoms may introduce additional toxicity. Therefore, a cautious approach is warranted, treating the compound as a hazardous substance of unknown toxicity.

Key Anticipated Hazards:

  • Corrosivity: Potential to cause severe skin and eye damage upon contact.

  • Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.

  • Flammability: While not explicitly known, similar small amine compounds can be flammable.[4][6]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over the goggles when handling larger quantities (>1 liter) or when there is a significant splash risk.[7][8]Protects against splashes of the chemical, which is presumed to be corrosive and can cause serious eye damage.[4] Safety glasses alone are insufficient.[7]
Skin and Body Protection A flame-resistant lab coat is required.[7][9] For handling chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) should be worn under a pair of heavy-duty chemically resistant outer gloves (e.g., nitrile or neoprene).[7][8] Full-length pants and closed-toe shoes are mandatory.[7][8][9]The dual-glove system provides a robust barrier against skin absorption of this potentially toxic and corrosive compound. A flame-resistant lab coat protects against potential flammability and chemical splashes.[7][9]
Respiratory Protection All handling of the solid or solutions of the compound should be performed within a certified chemical fume hood.[1] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[10]A chemical fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or dust.[1] Respirators provide an additional layer of protection in situations where engineering controls may be insufficient.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use. Follow these step-by-step protocols meticulously.

PPE Donning Sequence

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Shoes 1. Closed-toe Shoes & Full-length Pants Inspect->Shoes InnerGloves 2. Inner Gloves (e.g., Silver Shield) LabCoat 3. Lab Coat OuterGloves 4. Outer Gloves (e.g., Nitrile) Goggles 5. Goggles FaceShield 6. Face Shield (if required) Respirator 7. Respirator (if required)

  • Inspect PPE: Before starting, carefully inspect all PPE for any signs of damage, such as cracks, tears, or degradation.

  • Clothing: Ensure you are wearing full-length pants and fully enclosed, chemical-resistant shoes.[7][9]

  • Inner Gloves: Don the first pair of gloves, which should be a highly resistant laminate like Silver Shield.[7]

  • Lab Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned.[7][9]

  • Outer Gloves: Wear a pair of nitrile or neoprene gloves over the inner gloves. The outer glove cuff should extend over the sleeve of the lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles.[7][8] If a splash hazard exists, wear a face shield over the goggles.[7][8]

  • Respiratory Protection: If required, perform a fit check and don your respirator.

PPE Doffing Sequence (Removal)

The removal of PPE is a critical step to prevent self-contamination.

PPE_Doffing cluster_doffing Doffing Sequence OuterGloves 1. Outer Gloves FaceShield 2. Face Shield LabCoat 3. Lab Coat Goggles 4. Goggles InnerGloves 5. Inner Gloves Respirator 6. Respirator WashHands 7. Wash Hands

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield: If used, remove the face shield from the back of your head.

  • Lab Coat: Unbutton and remove the lab coat by rolling it down your arms, keeping the contaminated exterior folded inward. Place it in a designated container for laundering or disposal.

  • Goggles: Remove your goggles from the back.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves. Dispose of them in the hazardous waste container.

  • Respirator: If worn, remove the respirator from the back.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[4][5]

Disposal Plan

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, bench paper, etc.) that has come into contact with Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine must be collected in a designated, labeled hazardous waste container.[11][12]

  • Liquid Waste: Any solutions containing the compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour any amount down the drain.[5][11]

  • Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[13]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[5][11][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][11][15]

Always have the Safety Data Sheet for a related compound, such as cyclopropylamine, readily available for emergency responders.[4][11]

By adhering to these stringent PPE protocols and operational plans, you can confidently and safely advance your research while minimizing the risks associated with handling novel chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.